![molecular formula C26H30N4O6 B3008790 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one CAS No. 433316-59-7](/img/structure/B3008790.png)
3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one
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Description
3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H30N4O6 and its molecular weight is 494.548. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis
The compound has been utilized in the synthesis of ordered poly(amide−acylhydrazide−amide) polymers. This involves direct polycondensation of related compounds, demonstrating the feasibility of forming ordered polymers from nonsymmetric monomers (Yu, Seino, & Ueda, 1999).
Antimicrobial Activity
A derivative of this compound, belonging to the 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones class, has shown antimicrobial activity. These derivatives have been tested for their influence on blood coagulation and acute toxicity (Gein et al., 2013).
Neuroprotective and Anti-neuroinflammatory Properties
Compounds including pyrrole-containing alkaloids, similar in structure to the chemical , have been isolated from medicinal fungi and shown to possess neuroprotective and anti-neuroinflammatory properties (Xiong et al., 2016).
Insecticidal and Fungicidal Activities
In a related study, compounds with a similar molecular structure demonstrated significant insecticidal and fungicidal activities. This highlights the potential of such compounds in agricultural applications (Zhu et al., 2014).
Antioxidant Activities
Certain derivatives of the compound have been synthesized and evaluated for their antitumor and antioxidant activities. Some of these synthesized products exhibited promising antioxidant activities (Bialy & Gouda, 2011).
properties
IUPAC Name |
(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(3-nitrophenyl)-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O6/c1-17(2)36-21-8-6-18(7-9-21)24(31)22-23(19-4-3-5-20(16-19)30(34)35)29(26(33)25(22)32)15-14-28-12-10-27-11-13-28/h3-9,16-17,23,27,31H,10-15H2,1-2H3/b24-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGYPEJFMHDMNM-ZNTNEXAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC(=CC=C4)[N+](=O)[O-])/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1-(2-(piperazin-1-yl)ethyl)-1H-pyrrol-2(5H)-one |
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